Tert-butyl 1-bromocyclobutanecarboxylate
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Overview
Description
tert-butyl 1-bromocyclobutane-1-carboxylate: is an organic compound with the molecular formula C9H15BrO2. It is a brominated cyclobutane derivative with a tert-butyl ester functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl 1-bromocyclobutane-1-carboxylate can be synthesized through the bromination of cyclobutane derivatives followed by esterification. One common method involves the bromination of cyclobutane-1-carboxylic acid, followed by reaction with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid .
Industrial Production Methods: Industrial production methods for tert-butyl 1-bromocyclobutane-1-carboxylate typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 1-bromocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the brominated compound into a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Corresponding substituted cyclobutane derivatives.
Reduction: Cyclobutane-1-carboxylate.
Oxidation: Cyclobutane-1-carboxylic acid.
Scientific Research Applications
Chemistry: tert-butyl 1-bromocyclobutane-1-carboxylate is used as an intermediate in organic synthesis, particularly in the preparation of cyclobutane-containing compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of brominated cyclobutane derivatives on biological systems.
Industry: In the industrial sector, tert-butyl 1-bromocyclobutane-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 1-bromocyclobutane-1-carboxylate involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The tert-butyl ester group provides stability and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
Comparison with Similar Compounds
Ethyl 1-bromocyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
tert-butyl 1-chlorocyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: tert-butyl 1-bromocyclobutane-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. This combination imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H15BrO2 |
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Molecular Weight |
235.12 g/mol |
IUPAC Name |
tert-butyl 1-bromocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-8(2,3)12-7(11)9(10)5-4-6-9/h4-6H2,1-3H3 |
InChI Key |
BRKPVWIIOFNEBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC1)Br |
Origin of Product |
United States |
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